N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes furan, thiophene, and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and coupling reagents.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
Biology: In biological research, it may serve as a biochemical reagent for studying enzyme mechanisms or as a probe for biological imaging.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, it may be utilized as an intermediate in the synthesis of more complex molecules or as a component in materials science research.
Mechanism of Action
The mechanism by which N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide: This compound shares a similar structure but lacks the thiophene and pyrrolidine rings.
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide: This compound has a different aromatic ring system compared to the thiophene ring in the original compound.
This comprehensive overview highlights the significance of N1-(furan-2-ylmethyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide in scientific research and its potential impact across various fields
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-15(16(21)18-11-13-5-2-8-24-13)17-10-12-4-1-7-19(12)26(22,23)14-6-3-9-25-14/h2-3,5-6,8-9,12H,1,4,7,10-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCLNZKKFCLQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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